6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It has an average mass of 199.626 Da and a mono-isotopic mass of 199.057541 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Spirocyclic Compounds
Research has focused on developing efficient synthetic routes for novel spirocyclic compounds, including azaspiro[3.3]heptanes. These efforts have led to the creation of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane modules, showcasing the chemical's role in facilitating diverse molecular architectures for potential therapeutic applications. The practical synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives highlight the compound's versatility as a building block in medicinal chemistry (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Development of Sterically Constrained Amino Acids
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the application of "6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride" in creating novel amino acids. These sterically constrained amino acids are valuable for chemistry, biochemistry, and drug design, offering new opportunities for the development of drugs with enhanced specificity and efficacy (Radchenko, Grygorenko, & Komarov, 2010).
Exploration of Azaspirocycles in Drug Discovery
The diversity-oriented synthesis of azaspirocycles, facilitated by the compound , has paved the way for the development of heterocyclic 5-azaspiro[2.4]heptanes, octanes, and nonanes. These molecules, transformed into functionalized pyrrolidines, piperidines, and azepines, serve as scaffolds in drug discovery. Their synthesis underscores the potential of spirocyclic compounds in creating novel therapeutic agents with significant biological activity (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
According to the Safety Data Sheet , this compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Protective measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is histone deacetylase 6 (HDAC6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .
Mode of Action
The compound acts as a slow-binding substrate analog inhibitor of HDAC6 . It undergoes an enzyme-catalyzed ring opening reaction, forming a tight and long-lived enzyme–inhibitor complex . This interaction with HDAC6 results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of HDAC6 affects the acetylation status of histones and non-histone proteins, which can influence gene expression and protein function
Pharmacokinetics
The pharmacokinetic properties of 6-(Difluoromethyl)-2-azaspiro[3The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its distribution and elimination .
Result of Action
The inhibition of HDAC6 by this compound can potentially alter gene expression and protein function, leading to molecular and cellular effects . The specific effects would depend on the context of the cells and tissues in which HDAC6 is inhibited.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOHGIKQBOFDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)F)O)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.